2-氨基-3-环丙基丙酸

描述

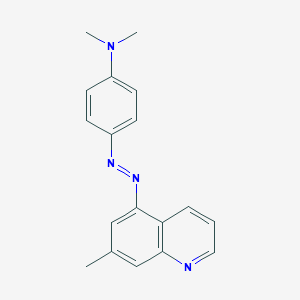

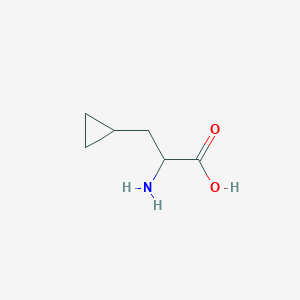

2-Amino-3-cyclopropylpropanoic acid is a compound that falls within the category of cyclopropane α-amino acids, which are characterized by the presence of a cyclopropane ring and an amino acid moiety. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for the synthesis of peptides and other biologically active molecules.

Synthesis Analysis

The synthesis of cyclopropane-containing amino acids has been explored through various methods. One approach involves the enantioselective desymmetrization of cyclopropene bis-carboxylic acid derivatives to yield stable cyclopropene α-amino acids, which can be incorporated into peptides using conventional synthesis methods . Another method includes the transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, resulting in cyclopropane α-amino acid esters with contiguous quaternary carbon centers . Additionally, the synthesis of fluorinated analogs, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, has been described, which involves cyclopropanation followed by a series of transformations including Curtius rearrangement .

Molecular Structure Analysis

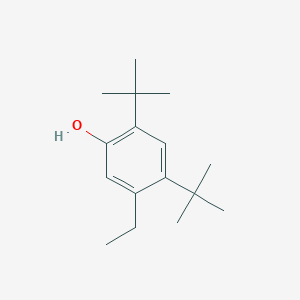

The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which imparts significant steric and electronic effects on the molecule. This structural feature can influence the conformation and reactivity of the amino acid, making it a valuable scaffold for the design of novel compounds with specific biological activities.

Chemical Reactions Analysis

Cyclopropane amino acids can undergo various chemical reactions that are useful in synthetic chemistry. For instance, they can be synthesized through asymmetric methods, such as the use of a chiral (Salen)Ru(II) catalyst for cyclopropanation, yielding trans-cyclopropyl β-amino acid derivatives with high enantioselectivity10. The cyclopropane ring can also be functionalized to introduce different substituents, which can be further transformed into other valuable compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane amino acids are influenced by the cyclopropane ring and the amino acid moiety. These compounds typically exhibit high stability under harsh reaction conditions . The presence of the cyclopropane ring can also affect the acidity and basicity of the amino group, as well as the solubility and crystallinity of the compound. The constrained geometry of the cyclopropane ring can lead to unique conformational properties that are relevant in the design of peptidomimetics and drug molecules.

科学研究应用

毒性和抗真菌性质:从蘑菇Amanita cokeri中分离出的2-氨基-3-环丙基丙酸对某些真菌、节肢动物和细菌具有毒性。该化合物对细菌的毒性可以通过添加异亮氨酸(Drehmel & Chilton, 2002)来逆转。

肽化学中的合成应用:该化合物已被用于合成肽三唑固相合成,突显了其在肽化学和多样肽相关结构生成中的应用(Tornøe, Christensen, & Meldal, 2002)。

在肽类似物合成中的作用:其立体选择性合成和插入α/β/α-三肽中展示了其在肽类似物的创造中的作用,这对于药物开发和分子生物学研究至关重要(Cordero等,2013)。

作为NMDA受体的竞争性拮抗剂:与2-氨基-5-磷酸戊酸环丙基类似的2-氨基-3-环丙基丙酸的环丙基类似物已被合成并评估为NMDA受体的竞争性拮抗剂,表明在神经科学和药理学中具有潜在应用(Dappen et al., 2010)。

植物生长调节:该化合物作为植物生长调节剂的作用已被研究,其立体结构通过拉氏和对映选择性合成确定。这意味着在农业和植物生物学中可能有应用(Morimoto et al., 2002)。

β-肽的合成:它被用于合成β-肽,扩展了肽研究的范围和潜在的治疗应用(Seebach等,1998)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

属性

IUPAC Name |

2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333904 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyclopropylpropanoic acid | |

CAS RN |

15785-52-1 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that compound 2, containing residues of salts of 2-Amino-3-cyclopropylpropanoic acid, exhibited significant antiviral activity. What is the proposed mechanism of action for this compound against influenza viruses?

A: Unfortunately, the research paper [] primarily focuses on the in vitro antiviral activity and cytotoxicity of the synthesized fullerene derivatives. The specific mechanism of action for compound 2, containing residues of salts of 2-Amino-3-cyclopropylpropanoic acid, against influenza viruses is not elucidated in this study. Further research is needed to understand how this compound interacts with viral or cellular targets to exert its antiviral effects.

Q2: The study highlights the need for new antivirals due to emerging drug resistance. Does the research explore the potential for resistance development against fullerene derivatives like compound 2?

A: The study [] acknowledges the issue of drug resistance in influenza viruses but does not delve into investigating the potential for resistance development against the tested fullerene derivatives. This aspect requires further exploration in future studies to assess the long-term viability of these compounds as antiviral agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)